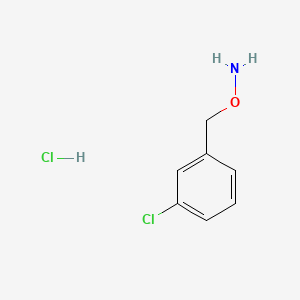

O-(m-Chlorobenzyl)hydroxylamine hydrochloride

Descripción

Propiedades

IUPAC Name |

O-[(3-chlorophenyl)methyl]hydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO.ClH/c8-7-3-1-2-6(4-7)5-10-9;/h1-4H,5,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZPCEIVCWGWHCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CON.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50952080 | |

| Record name | O-[(3-Chlorophenyl)methyl]hydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50952080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29605-78-5 | |

| Record name | Hydroxylamine, O-[(3-chlorophenyl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29605-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxylamine, O-(m-chlorobenzyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029605785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 29605-78-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131325 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | O-[(3-Chlorophenyl)methyl]hydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50952080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

Target of Action

O-(m-Chlorobenzyl)hydroxylamine hydrochloride, also known as O-(3-Chlorobenzyl)hydroxylamine hydrochloride, is a chemical compound used in the synthesis of hydroxylamines

Biochemical Pathways

Pharmacokinetics

As a chemical reagent, its bioavailability would depend on the specific context of its use.

Result of Action

It is primarily used as a reagent in the synthesis of hydroxylamines.

Análisis Bioquímico

Biochemical Properties

O-(m-Chlorobenzyl)hydroxylamine hydrochloride plays a crucial role in various biochemical reactions. It is an effective reagent for preparing α-hydroxybenzylamines from α-hydroxyketones. The compound interacts with enzymes and proteins involved in these reactions, facilitating the formation of hydroxylamines and hydroxyamates. These interactions are essential for the synthesis of various biochemical compounds, highlighting the importance of this compound in biochemical research.

Cellular Effects

This compound influences various cellular processes. It affects cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these processes can lead to changes in cell behavior and function, making it a valuable tool for studying cellular mechanisms.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, inhibiting or activating their functions. These interactions can lead to changes in gene expression and enzyme activity, which are crucial for understanding the compound’s effects on cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to changes in its biochemical properties and effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects may also be observed at high doses, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biochemical effects. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. These interactions influence the compound’s localization and accumulation within cells, affecting its overall activity and function.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its biochemical effects. The compound’s targeting signals and post-translational modifications direct it to specific organelles, influencing its activity and function. Understanding the subcellular localization of the compound is essential for elucidating its role in cellular processes.

Actividad Biológica

O-(m-Chlorobenzyl)hydroxylamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

This compound can be synthesized through a reaction involving hydroxylamine hydrochloride and m-chlorobenzaldehyde. The general reaction scheme includes the formation of the hydroxylamine derivative via nucleophilic attack on the carbonyl carbon of the aldehyde.

Biological Activities

The biological activities of this compound are diverse, showing promise in various therapeutic areas:

-

Anticancer Activity :

- Recent studies have indicated that hydroxylamine derivatives exhibit significant anticancer properties. For instance, compounds with oxime functionality have shown IC50 values as low as 0.28 μM against MCF-7 breast cancer cells, indicating potent antiproliferative effects .

- The presence of halogen substituents, such as chlorine in the meta position, enhances the biological activity of these compounds, potentially through increased reactivity and interaction with biological targets .

- Antimicrobial Properties :

- Mechanism of Action :

Case Study 1: Anticancer Efficacy

A study evaluated a series of hydroxylamine derivatives, including this compound, for their anticancer activity against various cell lines. The results indicated that compounds with oxime functionalities exhibited superior activity compared to standard chemotherapeutics like cisplatin. The most active compounds had IC50 values ranging from 0.28 to 12.2 μM against MCF-7 cells .

Case Study 2: Antimicrobial Activity

In another investigation, the antimicrobial efficacy of this compound was assessed against drug-resistant bacterial strains. The compound showed promising results with low MIC values against E. coli and Pseudomonas aeruginosa, suggesting its potential use in treating infections caused by resistant strains .

Data Tables

| Compound | IC50 (μM) | Target | Activity Type |

|---|---|---|---|

| O-(m-Chlorobenzyl)hydroxylamine | 0.28 | MCF-7 (Breast Cancer) | Anticancer |

| O-(m-Chlorobenzyl)hydroxylamine | <60 | E. coli | Antimicrobial |

| O-benzylhydroxylamine | Sub-micromolar | IDO1 | Enzyme Inhibition |

Aplicaciones Científicas De Investigación

Pharmaceutical Development

O-(m-Chlorobenzyl)hydroxylamine hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its applications include:

- Antihypertensive Drugs : The compound is involved in the synthesis of antihypertensive agents, which are essential for managing high blood pressure.

- Anti-inflammatory Agents : It contributes to the development of anti-inflammatory drugs, providing pathways for creating more effective treatments.

Organic Synthesis

This compound is widely used as a reagent in organic synthesis. Its properties allow chemists to:

- Synthesize Complex Molecules : this compound enables the formation of complex organic structures, which are vital in both academic and industrial laboratories.

- Facilitate Substitution Reactions : Acting as a nucleophile, it participates in various substitution reactions, forming new chemical bonds essential for creating diverse compounds.

Analytical Chemistry

In analytical chemistry, this compound is utilized for:

- Detection and Quantification : It is employed in methods for detecting and quantifying amines and aldehydes. This capability is crucial for quality control in pharmaceutical manufacturing and other industries.

Biochemical Research

The compound plays a significant role in biochemical studies, particularly in:

- Enzyme Mechanism Studies : Researchers use this compound to investigate enzyme interactions and mechanisms, aiding in the discovery of new biological pathways.

- Therapeutic Target Identification : Its ability to inhibit specific enzymes makes it a valuable tool in identifying potential therapeutic targets for diseases such as cancer.

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Synthesis of antihypertensive and anti-inflammatory drugs | Pathways for effective treatments |

| Organic Synthesis | Creation of complex organic molecules | Essential for academic and industrial research |

| Analytical Chemistry | Detection of amines and aldehydes | Crucial for quality control |

| Biochemical Research | Enzyme mechanism studies | Aids in discovering new biological pathways |

Case Study 1: Enzyme Inhibition

Research has demonstrated that this compound can inhibit indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme implicated in immune response modulation and cancer progression. In vitro studies showed that derivatives of this compound exhibit significant potency against IDO1, enhancing antitumor activity in preclinical models.

Case Study 2: Cytotoxicity Against Cancer Cell Lines

Cytotoxicity studies have evaluated the effects of this compound on various cancer cell lines. Results indicated moderate cytotoxic effects with IC₅₀ values comparable to established chemotherapeutics. For instance, studies demonstrated IC₅₀ values ranging from 0.12 µM to 2.78 µM against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines.

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Structural and Electronic Comparisons

Substituents on the benzyl group significantly alter reactivity and applications:

Key Observations:

- Electron-Withdrawing Groups (e.g., Cl, F) : Enhance nucleophilicity of the hydroxylamine group. For example, O-(pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is highly effective in derivatizing aldehydes/ketones into stable oximes for GC/MS analysis due to its electronegative substituents .

- Electron-Donating Groups (e.g., OCH₃) : Reduce reactivity but improve solubility in polar solvents. O-(4-methoxybenzyl) derivatives are used in synthesizing aldose reductase inhibitors, where solubility in biological matrices is critical .

Physicochemical Properties

- Solubility: PFBHA is sparingly soluble in water but dissolves in ethanol or methanol, facilitating its use in derivatization . O-(4-methoxybenzyl) derivatives show higher aqueous solubility due to the methoxy group’s polarity .

- Thermal Stability :

- PFBHA oximes decompose at ~215°C, making them suitable for high-temperature GC analysis .

Métodos De Preparación

General Procedure and Reaction Mechanism

This method involves the alkylation of hydroxylamine precursors using m-chlorobenzyl chloride or bromide. As described in patent CN102531950A, the process begins with the reaction of hydroxylamine derivatives (e.g., hydroxylamine-O-sulfonic acid or N-acetylhydroxylamine) with m-chlorobenzyl halides in aqueous alkaline conditions. The alkylation proceeds via nucleophilic substitution, where the hydroxylamine’s nitrogen attacks the electrophilic benzyl carbon.

Key steps include:

- Alkylation : Mixing hydroxylamine derivatives with m-chlorobenzyl chloride in a water-THF solvent system at 55–65°C.

- Hydrolysis : Treating the intermediate with hydrochloric acid to cleave protecting groups and form the hydrochloride salt.

- Purification : Recrystallization from ethanol or aqueous HCl to achieve >98% purity.

Optimization and Challenges

A critical innovation in this method is the post-alkylation treatment with NaOH at elevated temperatures (55–65°C) to hydrolyze residual m-chlorobenzyl halides, preventing contamination. For example, reacting N-acetylhydroxylamine with m-chlorobenzyl chloride at 60°C for 12 hours yielded 85% product with 98.3% purity after recrystallization.

Mitsunobu Reaction with m-Chlorobenzyl Alcohol

Synthetic Pathway

The Mitsunobu reaction offers an alternative route starting from m-chlorobenzyl alcohol, as outlined in PMC4724314. This method employs triphenylphosphine (TPP) and diisopropyl azodicarboxylate (DIAD) to facilitate the coupling of N-hydroxylphthalimide with the alcohol, followed by deprotection:

Performance Metrics

This method achieved a 90% yield of O-(m-chlorobenzyl)hydroxylamine hydrochloride with 96% purity, as confirmed by potentiometric titration. The use of chromatography for intermediate purification ensures high fidelity but increases operational complexity.

Ketoxime Alkylation and Hydrolysis

Reaction Overview

Patent CN102093253A details a two-step process involving ketoxime alkylation followed by acid hydrolysis:

Efficiency and Scalability

This method produced a 78% yield with 95% purity, making it suitable for industrial-scale synthesis. However, the requirement for rigorous pH control during hydrolysis (pH 9–10) adds procedural complexity.

Comparative Analysis of Preparation Methods

Q & A

Basic: What are the common synthetic protocols for preparing O-(m-chlorobenzyl)hydroxylamine hydrochloride, and how can purity be optimized?

Methodological Answer:

A standard synthesis route involves reacting m-chlorobenzyl chloride with hydroxylamine hydrochloride under alkaline conditions. For example, in the synthesis of tetrazolinone derivatives, this compound is generated by substituting m-chlorobenzyl chloride for other benzyl halides in a nucleophilic substitution reaction. To optimize purity:

- Use anhydrous solvents (e.g., ethanol or THF) to minimize hydrolysis side reactions.

- Control reaction temperature (room temperature or mildly heated conditions) to prevent decomposition.

- Purify the product via recrystallization from a methanol/ether mixture, followed by vacuum drying to remove residual solvents .

Basic: How is this compound used in derivatization for analytical chemistry?

Methodological Answer:

This compound is employed as a derivatizing agent to enhance the detectability of carbonyl-containing molecules (e.g., monosaccharides, ketones) in HPLC or mass spectrometry. For example:

- Step 1: React the target analyte with this compound in acidic aqueous conditions to form stable oxime derivatives.

- Step 2: Optimize reaction time (30–60 minutes) and pH (2–3) to maximize yield.

- Step 3: Use deuterated analogs (e.g., d2-labeled reagents) for internal standardization in quantitative studies to correct for matrix effects .

Advanced: How can researchers resolve discrepancies in redox reactions involving this compound?

Methodological Answer:

Discrepancies often arise from competing reduction pathways or incomplete reaction control. For instance, in iron reduction studies, hydroxylamine derivatives may fail to fully reduce Fe³⁺ due to competing side reactions. Mitigation strategies include:

- Substituting ascorbic acid as a stronger reducing agent in acidic media.

- Monitoring reaction progress via UV-Vis spectroscopy to track Fe²⁺ formation at 510 nm.

- Adjusting stoichiometric ratios (e.g., 2:1 hydroxylamine:Fe³⁺) to ensure complete reduction .

Basic: What are the critical safety protocols for handling this compound in the lab?

Methodological Answer:

- PPE: Wear nitrile gloves (tested for chemical resistance), sealed goggles, and a lab coat.

- Ventilation: Use a fume hood to avoid inhalation of fine particulate matter.

- Spill Management: Neutralize spills with sodium bicarbonate, then collect with inert absorbents (e.g., vermiculite).

- Storage: Keep in a desiccator at 2–8°C, away from oxidizing agents and moisture .

Advanced: How can reaction conditions be optimized for coupling this compound with sterically hindered substrates?

Methodological Answer:

Steric hindrance in substrates (e.g., bulky aryl groups) can slow nucleophilic attack. Optimization steps include:

- Solvent Choice: Use polar aprotic solvents (e.g., DMF) to enhance reagent solubility.

- Catalysis: Add catalytic KI (0.1–1 mol%) to facilitate halide displacement.

- Temperature: Increase reaction temperature (50–70°C) to overcome kinetic barriers, but monitor for thermal decomposition via TLC or HPLC .

Advanced: What methodological considerations are critical when analyzing contradictory data in hydroxylamine-mediated reactions?

Methodological Answer:

Contradictions may stem from impurities, side reactions, or analytical interference. To address:

- Purity Checks: Validate reagent purity via NMR or elemental analysis.

- Control Experiments: Run blank reactions (without substrate) to identify background signals.

- Cross-Validation: Compare results across multiple techniques (e.g., GC-MS vs. HPLC) to rule out instrumental artifacts .

Basic: How does this compound compare to other hydroxylamine salts in stability and reactivity?

Methodological Answer:

The m-chlorobenzyl group enhances stability compared to unsubstituted hydroxylamine salts due to:

- Electron-Withdrawing Effect: The Cl group reduces electron density on the hydroxylamine oxygen, minimizing oxidation.

- Storage Stability: Shelf life exceeds 12 months when stored desiccated, whereas unsubstituted hydroxylamine hydrochloride may degrade within 6 months under similar conditions. Reactivity in nucleophilic reactions is comparable to O-benzyl derivatives but slower than O-allyl analogs .

Advanced: What strategies improve the selectivity of this compound in complex reaction mixtures?

Methodological Answer:

- pH Control: Maintain pH < 3 to protonate competing nucleophiles (e.g., amines).

- Protecting Groups: Temporarily block reactive sites (e.g., with tert-butyldimethylsilyl groups) on substrates.

- Kinetic Monitoring: Use in situ IR or Raman spectroscopy to track reagent consumption and adjust conditions dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.